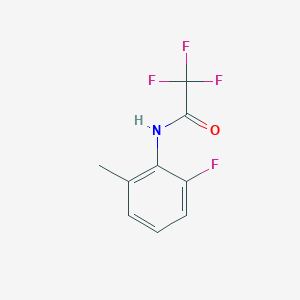

2,2,2-TRifluoro-N-(2-fluoro-6-methylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2,2-TRifluoro-N-(2-fluoro-6-methylphenyl)acetamide” is a chemical compound with the CAS Number: 1714631-35-2. It has a molecular weight of 221.15 . The IUPAC name for this compound is 2,2,2-trifluoro-N-(2-fluoro-6-methylphenyl)acetamide .

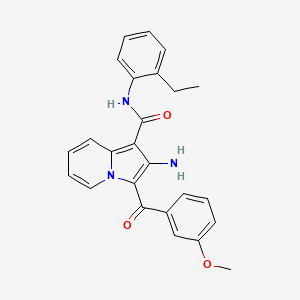

Molecular Structure Analysis

The InChI code for “2,2,2-TRifluoro-N-(2-fluoro-6-methylphenyl)acetamide” is1S/C9H7F4NO/c1-5-3-2-4-6(10)7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) . This code represents the molecular structure of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide serves as a valuable building block in medicinal chemistry. Researchers have investigated its potential as a scaffold for designing novel drugs. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug optimization .

Cannabinoid Receptor Ligands

This compound has relevance in cannabinoid research. Specifically, it is used as a reagent in the synthesis of arachidonylethanolamide analogs. These analogs exhibit affinity for both CB1 and CB2 cannabinoid receptors, which play crucial roles in various physiological processes .

Fluorinated Organic Synthesis

Fluorinated compounds are essential in synthetic chemistry. Researchers utilize 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide as a versatile intermediate for introducing fluorine atoms into organic molecules. Its trifluoromethyl group can be further modified to create diverse fluorinated derivatives .

Agrochemicals and Crop Protection

Fluorinated compounds find applications in agrochemicals. Scientists explore the potential of this compound as a precursor for designing novel pesticides or herbicides. The trifluoromethyl group’s electronic effects may enhance bioactivity and selectivity .

Materials Science and Surface Modification

The unique properties of trifluoromethyl groups make them valuable for surface modification. Researchers investigate using 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide to functionalize surfaces, such as modifying polymers, nanoparticles, or electrodes .

Analytical Chemistry and Chromatography

Fluorinated compounds often serve as reference standards or internal standards in analytical methods. Scientists employ this compound for calibration purposes in gas chromatography (GC) or liquid chromatography (LC) analyses .

Fluorine NMR Spectroscopy

The trifluoromethyl group provides a unique signal in fluorine nuclear magnetic resonance (NMR) spectroscopy. Researchers use this compound as a reference standard to calibrate fluorine NMR instruments and analyze other fluorinated compounds .

Research in Organofluorine Chemistry

Finally, 2,2,2-Trifluoro-N-(2-fluoro-6-methylphenyl)acetamide contributes to the broader field of organofluorine chemistry. Its synthesis, reactivity, and applications continue to be explored by scientists worldwide .

Safety and Hazards

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-(2-fluoro-6-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO/c1-5-3-2-4-6(10)7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEVXBMFIFGSTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-((4-chlorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2522779.png)

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/no-structure.png)

![1-(2-Hydroxyethyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2522788.png)

![3-[Cyclopropyl(naphthalen-1-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B2522790.png)

![N-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522797.png)

![6-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2522801.png)